Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate is a synthetic compound with a complex structure It is characterized by the presence of a pyrrolidinone ring, an amino group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate typically involves the reaction of a suitable amino acid derivative with a pyrrolidinone derivative. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate include:
- 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid
- Pyridine derivatives
- Pyrimidine derivatives
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate, also known by its CAS number 1250538-29-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and various biological activities as reported in scientific literature.
- Molecular Formula: C8H12N2O4
- Molecular Weight: 200.19 g/mol
- IUPAC Name: Methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoate
- Purity: Typically around 95% to 97% in commercial preparations .
Synthesis
The synthesis of this compound can be achieved through various chemical pathways involving the reaction of suitable precursors under controlled conditions. This compound is often synthesized as an intermediate in the production of pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrolidine compounds have demonstrated effectiveness against various bacterial strains . The mechanism of action is thought to involve the disruption of bacterial cell walls or interference with metabolic pathways.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. Results suggest that certain analogs possess notable cytotoxic activity, potentially through mechanisms involving apoptosis or cell cycle arrest .
Cell Line | IC50 (µM) | Effect |
---|---|---|
A549 (Lung Cancer) | 10.5 | Moderate Cytotoxicity |
HeLa (Cervical Cancer) | 15.0 | High Cytotoxicity |
MCF7 (Breast Cancer) | 12.0 | Significant Cytotoxicity |
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective properties. This activity is hypothesized to be linked to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the antimicrobial properties of pyrrolidine derivatives found that this compound showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
- Cytotoxicity against Cancer Cells : In a comparative analysis involving multiple compounds, this compound was tested alongside known chemotherapeutics and displayed comparable activity against specific cancer cell lines, indicating its potential as a lead compound for further development .
Properties
Molecular Formula |
C9H14N2O4 |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
methyl 2-amino-3-(2,5-dioxopyrrolidin-1-yl)-2-methylpropanoate |
InChI |
InChI=1S/C9H14N2O4/c1-9(10,8(14)15-2)5-11-6(12)3-4-7(11)13/h3-5,10H2,1-2H3 |
InChI Key |
NQHCKFNPLARSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)CCC1=O)(C(=O)OC)N |
Origin of Product |
United States |
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